PBIT
准备方法
合成路线和反应条件
PBIT 的合成通常涉及在碱性条件下将 2-氨基苯硫醇与 4-甲基苯甲酰氯反应生成中间体 2-(4-甲基苯基)-1,2-苯并异噻唑-3(2H)-酮。该反应在诸如氢氧化钠或碳酸钾之类的碱存在下,在诸如二氯甲烷或甲苯之类的有机溶剂中进行。然后将反应混合物加热至回流数小时,以确保起始材料完全转化 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用大型反应器和连续流系统,以确保有效的混合和热传递。反应条件经过优化,以最大限度地提高产率和纯度,最终产物通过诸如重结晶或色谱之类的技术进行纯化 .
化学反应分析
反应类型
PBIT 会发生各种化学反应,包括:
氧化: this compound 在诸如过氧化氢或间氯过氧苯甲酸之类的氧化剂的影响下可以被氧化形成亚砜或砜。
还原: this compound 的还原可以使用诸如氢化铝锂或硼氢化钠之类的还原剂,导致相应的硫醇或胺衍生物的形成。
常见试剂和条件
氧化: 过氧化氢、间氯过氧苯甲酸、乙酸和二氯甲烷。
还原: 氢化铝锂、硼氢化钠、乙醇和四氢呋喃。
形成的主要产品
氧化: 亚砜和砜。
还原: 硫醇和胺衍生物。
取代: 各种取代的苯并异噻唑啉酮衍生物.
科学研究应用
PBIT 具有广泛的科学研究应用,包括:
化学: 用作有机合成中的试剂,并用作合成更复杂分子的结构单元。
生物学: 用于涉及酶抑制的研究,特别是组蛋白脱甲基酶,以了解表观遗传调控。
医学: 由于其抑制过度表达 JARID1B 的癌细胞增殖的能力,正在研究其在癌症治疗中的潜在治疗应用。
工业: 用于开发新材料和化学工艺
作用机制
PBIT 通过特异性抑制 Jumonji 富含 AT 的交互结构域 1 (JARID1) 酶来发挥其作用。这些酶负责组蛋白 H3 赖氨酸 4 (H3K4) 的脱甲基化,这是一种与活跃转录相关的关键表观遗传标记。通过抑制 JARID1B、JARID1A 和 JARID1C,this compound 阻止了 H3K4me3 标记的去除,从而导致基因表达抑制和细胞增殖抑制。这种机制在过度表达 JARID1B 的癌细胞中特别有效 .
相似化合物的比较
与其他组蛋白脱甲基酶抑制剂相比,PBIT 在 JARID1 酶的特异性方面是独一无二的。类似的化合物包括:
GSK2879552: 赖氨酸特异性脱甲基酶 1 (LSD1) 的抑制剂,具有潜在的抗肿瘤活性。
KDM5A-IN-1: 泛组蛋白赖氨酸脱甲基酶 5 (KDM5) 的强效且选择性抑制剂,抑制 KDM5A、KDM5B 和 KDM5C。
CPI-455: 特异性 KDM5 抑制剂。
属性
IUPAC Name |
2-(4-methylphenyl)-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMYBAZKJBJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359056 | |
Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID17433179 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2514-30-9 | |
Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PBIT?
A1: this compound is known to inhibit the enzymatic activity of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone lysine demethylases. Specifically, it targets JARID1A and JARID1B, which are responsible for demethylating trimethylated lysine 4 in histone H3 (H3K4me3). []
Q2: How does this compound interact with JARID1B?
A2: this compound inhibits JARID1B with an IC50 of approximately 3 μM in vitro. It inhibits the removal of H3K4me3 by JARID1B in cells, leading to increased H3K4me3 levels in a time- and dose-dependent manner. []
Q3: What are the downstream effects of JARID1B inhibition by this compound?
A3: Inhibition of JARID1B by this compound can lead to several downstream effects, including:
- Reduced proliferation of cancer cells: this compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, prostate cancer, and melanoma. [, , ]
- Induction of cellular senescence: this compound can induce senescence in cancer cells, as evidenced by increased levels of senescence markers like senescence-associated β-galactosidase (SA-β-Gal) and lamin B1. []
- Inhibition of tumor growth: In vivo studies have shown that this compound can reduce tumor growth in animal models of esophageal cancer and melanoma. [, ]
Q4: Does this compound interact with other targets besides JARID1 family members?
A4: Research suggests this compound might also inhibit inducible nitric oxide synthase (iNOS), impacting nitric oxide (NO) production. This inhibition has been linked to potential benefits in models of colon cancer, esophageal cancer, and melanoma. [, , , ]
Q5: Are there any other pathways affected by this compound treatment?
A5: Studies indicate this compound might also modulate the Akt3 and mitogen-activated protein kinase (MAPK) signaling pathways in melanoma, contributing to its anti-cancer effects. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C14H11NOS, and its molecular weight is 241.31 g/mol.
Q7: How does modifying the this compound structure affect its activity?
A7: Replacing the sulfur atom in this compound with selenium creates PBISe (Se,Se′-1,4-phenylenebis(1,2-ethanediyl)bis-isoselenourea), a more potent analog. PBISe exhibits stronger anti-cancer effects in various models, including melanoma and colon cancer. [, , , , ]
Q8: What types of in vitro assays have been used to study this compound?
A8: Researchers have employed various in vitro assays to investigate this compound's effects, including:
- Proliferation assays: These assess this compound's impact on cancer cell growth and viability. [, , ]
- Cell cycle analysis: These determine if this compound induces cell cycle arrest in specific phases. []
- Apoptosis assays: These measure this compound's ability to trigger programmed cell death in cancer cells. []
- Western blotting: This technique analyzes the expression levels of specific proteins, such as JARID1B, iNOS, and signaling pathway components. [, , , ]
Q9: What have in vivo studies revealed about this compound's efficacy?
A9: Animal models, particularly for esophageal and colon cancer, have been utilized to evaluate this compound's chemopreventive potential. Results indicate this compound can significantly reduce tumor incidence and multiplicity in these models. [, , , , ]
Q10: Has this compound been tested in clinical trials?
A10: Currently, no published data from clinical trials involving this compound are available. Further research, including preclinical and potentially clinical studies, is necessary to fully evaluate its therapeutic potential in humans.
Q11: What analytical techniques are used to characterize and quantify this compound?
A11: Common analytical techniques used for this compound characterization and quantification include:
- High-performance liquid chromatography (HPLC): This method separates this compound from other compounds in a mixture. [, ]
- Fluorescence detection (FLD): this compound derivatives can be detected with high sensitivity using fluorescence. [, ]
- Mass spectrometry (MS): This technique helps identify and confirm the structure of this compound and its derivatives. [, ]
Q12: What is known about the safety and toxicity of this compound?
A12: While this compound has shown promising results in preclinical studies, more research is needed to fully understand its safety profile. Long-term toxicity studies are necessary to evaluate any potential adverse effects.
Q13: What are the future directions for this compound research?
A13: Future research on this compound could focus on:
- Optimizing its structure: Developing more potent and selective analogs of this compound with improved pharmacokinetic properties. [, ]
- Further elucidating its mechanism of action: Investigating the detailed molecular mechanisms by which this compound exerts its anti-cancer effects, including its interactions with different targets and pathways. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。